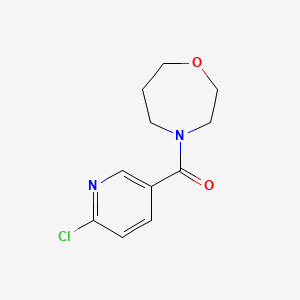

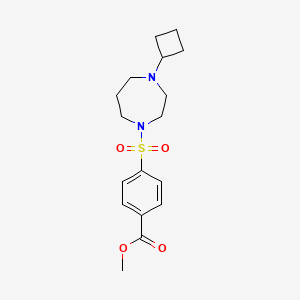

N-(2-羟基-2-(噻吩-2-基)乙基)-2-(4-异丙苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide is not directly reported in the provided papers. However, similar compounds have been synthesized through various methods. For instance, a related heterocyclic amide derivative was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Another compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods suggest that the synthesis of the compound would likely involve similar acylation reactions and the use of activating agents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal packing of a similar compound was stabilized by C–H···N and N–H···N hydrogen bonds . Another compound crystallized in the orthorhombic crystal system and exhibited intermolecular N–H···O hydrogen bonds, as well as two intramolecular interactions . These studies indicate that hydrogen bonding plays a significant role in the molecular structure and stability of these compounds.

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been explored to some extent. For instance, the transsilylation of N-(2-(trimethylsilyloxy)phenyl)acetamide led to the formation of a new compound with a benzoxazasiline structure . The reactivity of these compounds under different conditions could provide insights into the potential reactions of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through various analyses. The Hirshfeld surface analysis revealed the contributions of different intermolecular interactions to the crystal structure . The electronic behavior of intramolecular hydrogen bonds was established by NBO studies . These analyses contribute to understanding the physical and chemical properties, such as solubility, stability, and reactivity, of similar compounds.

Biological Evaluation and Anticancer Activity

Some of the related compounds have been evaluated for their biological activities. For instance, one compound exhibited moderate antioxidant activity and significant antimicrobial properties against both bacterial strains and yeasts . Another compound's anticancer activity was confirmed by in silico modeling, targeting the VEGFr receptor . These studies suggest that N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide could also possess biological activities worth investigating.

科学研究应用

合成与结构分析

- 合成和抗癌药物分子对接分析:合成了 N-(2-氨基苯基)-2-(2-异丙苯氧基)乙酰胺化合物,并通过各种光谱技术阐明了其结构。通过以 VEGFr 受体为靶标的计算机建模探索了它的抗癌活性,展示了潜在的治疗应用 (Gopal Sharma 等,2018)。

- 抗疟疾药物的化学选择性乙酰化:对 N-(2-羟基苯基)乙酰胺作为抗疟疾药物天然合成的中间体的研究强调了化学选择性单乙酰化过程,为药物开发的合成途径提供了见解 (Deepali B Magadum 和 G. Yadav,2018)。

- 除草剂耐受性的初始代谢:耐受和易感植物中氯乙酰胺除草剂 acetochlor 的代谢揭示了排毒机制和选择性植物毒性的见解,为开发更安全的农用化学品奠定了基础 (E. J. Breaux,1987)。

材料科学和化学应用

- PMMA 杂化网络的光引发剂:合成了一种硫杂蒽附着的多面体低聚倍半硅氧烷 (POSS) 纳米光引发剂,并将其用于在空气气氛中制备 PMMA 杂化网络,展示了材料科学的应用,增强了材料的热稳定性和稳健性 (Gonul S. Batibay 等,2020)。

- 配位配合物和抗氧化活性:一项针对由吡唑-乙酰胺衍生物构建的新型 Co(II) 和 Cu(II) 配位配合物进行的研究调查了氢键对自组装过程的影响及其显着的抗氧化活性,表明了在制药或材料科学应用中的潜力 (K. Chkirate 等,2019)。

属性

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-2-(4-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-12(2)13-5-7-14(8-6-13)21-11-17(20)18-10-15(19)16-4-3-9-22-16/h3-9,12,15,19H,10-11H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYGETNHKYEVBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

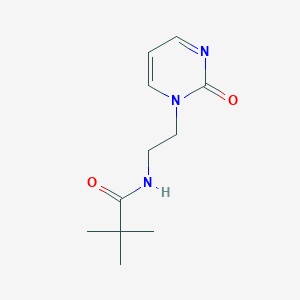

![Benzo[d]thiazol-6-yl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505220.png)

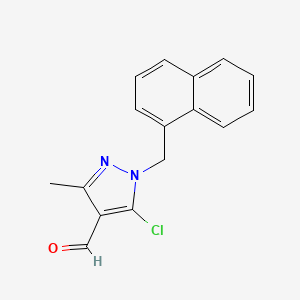

![N-(2-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2505224.png)

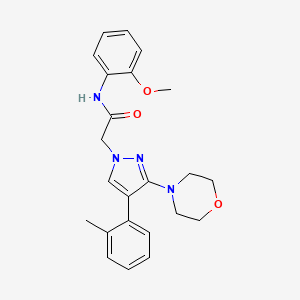

![1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol](/img/structure/B2505236.png)

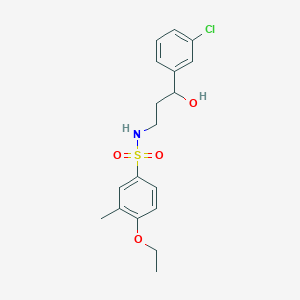

![N-[4-(butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2505237.png)

![ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505241.png)